

2-Hydroxy-4-methylpentanal chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-4-methylpentanal**

Cat. No.: **B14245019**

[Get Quote](#)

An In-depth Technical Guide to **2-Hydroxy-4-methylpentanal**: Chemical Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Hydroxy-4-methylpentanal**, a bifunctional organic compound of interest to researchers in synthetic chemistry and drug development. We will delve into its core chemical properties, stereochemistry, synthesis via aldol condensation, characteristic reactions, and spectroscopic signatures. The document is structured to provide not just data, but also mechanistic insights and practical considerations for its use in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

2-Hydroxy-4-methylpentanal, an α -hydroxy aldehyde, possesses both a nucleophilic hydroxyl group and an electrophilic aldehyde functionality on adjacent carbons. This arrangement makes it a versatile building block in organic synthesis. Its structure is derived from the carbon skeleton of the amino acid leucine, positioning it as a relevant chiral intermediate.

Data Summary: Physicochemical Properties

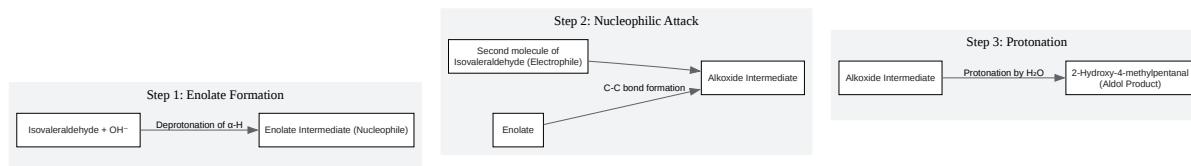
The fundamental properties of **2-Hydroxy-4-methylpentanal** are summarized below. These computed values provide a baseline for understanding its physical behavior, such as solubility and potential for isolation and purification.

Property	Value	Source
IUPAC Name	2-hydroxy-4-methylpentanal	[1]
CAS Number	392657-81-7	[1]
Molecular Formula	C ₆ H ₁₂ O ₂	[1]
Molecular Weight	116.16 g/mol	[1]
Canonical SMILES	CC(C)CC(C=O)O	[1]
InChI	InChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h4-6,8H,3H2,1-2H3	[1]
InChIKey	JXHLRWGQMIUGOS-UHFFFAOYSA-N	[1]
XLogP3	0.8	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]

Molecular Structure and Stereochemistry

The structure of **2-Hydroxy-4-methylpentanal** features an isobutyl group, a hydroxylated chiral center, and an aldehyde. The carbon atom at the C2 position, bonded to both the hydroxyl group and the aldehyde, is a stereocenter. Consequently, the molecule exists as a pair of enantiomers: **(R)-2-hydroxy-4-methylpentanal** and **(S)-2-hydroxy-4-methylpentanal**. The specific stereochemistry is critical in drug development and asymmetric synthesis, as biological systems often exhibit high enantioselectivity.

Caption: 2D structure of **2-Hydroxy-4-methylpentanal** with key functional groups.


Synthesis and Chemical Reactivity

Primary Synthesis Route: The Aldol Reaction

2-Hydroxy-4-methylpentanal is a classic product of an aldol reaction. Specifically, it can be formed via the base-catalyzed self-condensation of isovaleraldehyde (3-methylbutanal). The

reaction proceeds because isovaleraldehyde possesses acidic α -hydrogens, which can be deprotonated to form a nucleophilic enolate.

The causality behind this choice of reaction is fundamental to carbonyl chemistry. Aldehydes with α -hydrogens are prime candidates for forming new carbon-carbon bonds under basic conditions, leading directly to β -hydroxy aldehydes, the structural motif of the target molecule. [2]

[Click to download full resolution via product page](#)

Caption: Mechanism of the base-catalyzed self-aldol reaction of isovaleraldehyde.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is a representative procedure for the synthesis of a β -hydroxy aldehyde.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add isovaleraldehyde.
- Catalyst Addition: Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise to the stirred aldehyde. The temperature should be maintained below 10 °C to prevent side reactions.

- Reaction Monitoring: Stir the mixture vigorously at low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: Once the reaction is complete, neutralize the mixture by slowly adding dilute acid (e.g., 1M HCl) until the pH is ~7.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Chemical Reactions

The bifunctional nature of **2-Hydroxy-4-methylpentanal** dictates its reactivity.

- Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent or more robust ones like potassium permanganate, yielding 2-hydroxy-4-methylpentanoic acid.[3]
- Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH_4), resulting in 4-methylpentane-1,2-diol.
- Dehydration: Upon heating, particularly under acidic or basic conditions, the aldol product can undergo dehydration. However, unlike many aldol products, the dehydration of **2-Hydroxy-4-methylpentanal** to an α,β -unsaturated aldehyde is hindered. This is because the α -carbon (C2) bears the hydroxyl group and has no remaining hydrogen atoms to be eliminated.[4] This lack of an α -hydrogen on the aldol product makes the subsequent condensation step difficult, often stopping the reaction at the aldol addition stage.[4][5]

Spectroscopic Characterization

Definitive structure elucidation relies on a combination of spectroscopic methods. While a dedicated public database for this specific compound is limited, its spectral characteristics can be reliably predicted based on its functional groups.

Method	Expected Signature	Rationale
¹ H NMR	~9.5-9.7 ppm (t or d): Aldehydic proton (-CHO).~4.0-4.5 ppm (m): Proton on the hydroxyl-bearing carbon (-CH(OH)-).~2.5-3.5 ppm (br s): Hydroxyl proton (-OH).~0.9-1.8 ppm (m): Protons of the isobutyl group.	The aldehyde proton is highly deshielded. The proton adjacent to the hydroxyl group is also deshielded. The isobutyl group will show characteristic splitting patterns (e.g., a doublet for the terminal methyl groups).
¹³ C NMR	~200-205 ppm: Carbonyl carbon (C=O).~65-75 ppm: Carbon bearing the hydroxyl group (-C-OH).~20-50 ppm: Aliphatic carbons of the isobutyl group.	The carbonyl carbon has a characteristic downfield shift. The carbon attached to the electronegative oxygen of the hydroxyl group is also shifted downfield compared to simple alkanes.
IR Spectroscopy	~3400 cm ⁻¹ (broad): O-H stretching of the hydroxyl group.~2960-2870 cm ⁻¹ : C-H stretching of aliphatic groups.~1725 cm ⁻¹ (strong): C=O stretching of the aldehyde.	These absorption bands are highly characteristic of the hydroxyl and aldehyde functional groups present in the molecule.
Mass Spectrometry	M/Z = 116 (M ⁺): Molecular ion peak.M/Z = 98 (M-18): Loss of water (H ₂ O).M/Z = 87 (M-29): Loss of the CHO group.M/Z = 57: Fragmentation yielding an isobutyl cation.	Fragmentation patterns will be dominated by the loss of stable neutral molecules like water and characteristic cleavage near the functional groups.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-Hydroxy-4-methylpentanal** is not widely available, data from structurally related compounds, such as 4-hydroxy-4-methyl-2-

pentanone, can inform safe handling practices.[6][7][8]

- Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[6][7] Ingestion may be harmful.
- Precautions for Safe Handling:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
 - Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications in Research and Development

The value of **2-Hydroxy-4-methylpentanal** lies in its utility as a synthetic intermediate.

- Chiral Building Block: As a chiral α -hydroxy aldehyde, it serves as a precursor for the asymmetric synthesis of more complex molecules, including natural products and pharmaceutical agents. Its relationship to the amino acid leucine makes it a valuable starting material for peptide mimics and enzyme inhibitors.
- Heterocyclic Synthesis: The dual functionality allows for cyclization reactions to form various heterocyclic systems, such as substituted furans, pyrans, or lactols, which are common motifs in biologically active compounds.
- Precursor to Diols and Amino Alcohols: Reduction of the aldehyde and subsequent modification of the hydroxyl group, or reductive amination of the aldehyde, can lead to valuable 1,2-diols and amino alcohols, which are important ligands and chiral auxiliaries in catalysis.

Conclusion

2-Hydroxy-4-methylpentanal is a fundamentally important molecule in the lexicon of organic synthesis. Its properties are a direct reflection of its constituent functional groups, making it a textbook example of an aldol product. A thorough understanding of its synthesis, reactivity, and stereochemistry empowers researchers to leverage this compound as a versatile building block for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The self-validating nature of its synthesis via the aldol reaction, coupled with clear spectroscopic handles for its identification, makes it an accessible yet powerful tool for the modern chemist.

References

- PubChem. (n.d.). Leucine. National Center for Biotechnology Information.
- PubChem. (n.d.). Leucinal. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Leucine.
- PubChem. (n.d.). **2-Hydroxy-4-methylpentanal**. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal. National Center for Biotechnology Information.
- PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information.
- Chemsoc. (2025). **2-hydroxy-4-methylpentanal** | CAS#:392657-81-7.
- Filo. (2025). Write the products and detailed reaction conditions for the following rea...
- Quora. (2018). How will 2-methylpentanal undergo aldol condensation?.
- YouTube. (2024). ALDOL CONDENSATION of 2-METHYLPENTANAL || Aldol Reaction of CH₃CH₂CH₂CH(CH₃)CHO.
- PubChem. (n.d.). 4-Hydroxy-4-methylpentanal. National Center for Biotechnology Information.
- Australian Industrial Chemicals Introduction Scheme. (2013). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment.
- PrepChem.com. (n.d.). Synthesis of 2-methylpentanal.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- PubChem. (n.d.). 2-Hydroxy-4-methylvalerate. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxy-4-methylpentanal | C6H12O2 | CID 17907603 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Write the products and detailed reaction conditions for the following rea.. [askfilo.com]
- 3. 2-Hydroxy-4-methylvalerate | C6H11O3- | CID 21918177 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. fishersci.com [fishersci.com]
- 7. gustavus.edu [gustavus.edu]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [2-Hydroxy-4-methylpentanal chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com